2-Hydroxysaclofen

Vue d'ensemble

Description

Le 2-Hydroxysaclofen est un composé connu pour son rôle d'antagoniste des récepteurs de type B de l'acide gamma-aminobutyrique. C'est un analogue du saclofen et il a été rapporté qu'il est plus puissant que le saclofen . Le composé est caractérisé par sa formule chimique C9H12ClNO4S et une masse molaire de 265,71 g/mol .

Méthodes De Préparation

La synthèse du 2-Hydroxysaclofen implique plusieurs étapes, commençant généralement par la chloration de dérivés du benzène, suivie d'une sulfonation et d'une amination ultérieure. Les conditions de réaction nécessitent souvent des températures contrôlées et l'utilisation de catalyseurs spécifiques pour garantir que le produit souhaité est obtenu avec une pureté élevée . Les méthodes de production industrielle peuvent impliquer des réacteurs à grande échelle et des procédés en continu pour optimiser le rendement et l'efficacité .

Analyse Des Réactions Chimiques

Le 2-Hydroxysaclofen subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Les réactions de réduction peuvent impliquer des agents comme l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants pour les réactions de substitution comprennent les halogènes et les nucléophiles dans des conditions spécifiques.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides sulfoniques, tandis que la réduction pourrait produire des amines .

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif dans diverses réactions de synthèse organique.

Biologie : Le composé est utilisé dans des études impliquant les récepteurs de type B de l'acide gamma-aminobutyrique pour comprendre leur rôle dans la signalisation cellulaire.

5. Mécanisme d'action

Le this compound exerce ses effets en se liant aux récepteurs de type B de l'acide gamma-aminobutyrique, ciblant sélectivement l'énantiomère S du récepteur. Cette liaison inhibe l'activité du récepteur, conduisant à divers effets physiologiques tels que la modulation de la libération de neurotransmetteurs et la sécrétion d'hormones .

Applications De Recherche Scientifique

2-Hydroxysaclofen has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is employed in studies involving gamma-aminobutyric acid type B receptors to understand their role in cellular signaling.

Mécanisme D'action

2-Hydroxysaclofen exerts its effects by binding to gamma-aminobutyric acid type B receptors, selectively targeting the S-enantiomer of the receptor. This binding inhibits the receptor’s activity, leading to various physiological effects such as the modulation of neurotransmitter release and hormone secretion .

Comparaison Avec Des Composés Similaires

Des composés similaires au 2-Hydroxysaclofen comprennent :

Baclofène : Un agoniste du récepteur de type B de l'acide gamma-aminobutyrique, utilisé cliniquement comme relaxant musculaire.

Le this compound est unique en raison de sa puissance plus élevée et de sa liaison sélective à l'énantiomère S du récepteur de type B de l'acide gamma-aminobutyrique, ce qui en fait un outil précieux à la fois dans la recherche et les applications thérapeutiques potentielles .

Propriétés

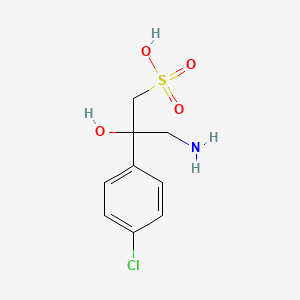

IUPAC Name |

3-amino-2-(4-chlorophenyl)-2-hydroxypropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO4S/c10-8-3-1-7(2-4-8)9(12,5-11)6-16(13,14)15/h1-4,12H,5-6,11H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSMZVIMANOCNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)(CS(=O)(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30922408 | |

| Record name | 3-Amino-2-(4-chlorophenyl)-2-hydroxypropane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117354-64-0 | |

| Record name | 2-Hydroxysaclofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117354-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxysaclofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117354640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2-(4-chlorophenyl)-2-hydroxypropane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxysaclofen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYSACLOFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5IFR0UF10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological target of 2-Hydroxysaclofen?

A1: this compound acts as a potent antagonist of γ-aminobutyric acid type B (GABAB) receptors. [, , , , , , , , ] These receptors are metabotropic G protein-coupled receptors found throughout the central and peripheral nervous systems. [, ]

Q2: How does this compound interact with GABAB receptors?

A2: this compound competitively binds to the GABAB receptor, preventing the endogenous ligand, γ-aminobutyric acid (GABA), from binding and activating the receptor. [, , , ] This antagonistic action inhibits the downstream signaling cascade associated with GABAB receptor activation.

Q3: What are the downstream effects of this compound's antagonism of GABAB receptors?

A3: By blocking GABAB receptors, this compound prevents GABA-mediated inhibition of neuronal activity. [, , , , , ] This can lead to a variety of effects depending on the brain region and neuronal circuits involved. Some observed effects include:

- Increased neurotransmitter release: GABAB receptors typically inhibit the release of various neurotransmitters. This compound can increase the release of dopamine, acetylcholine, and glutamate in specific brain regions. [, , , ]

- Modulation of neuronal excitability: Blocking GABAB receptors can enhance neuronal excitability and potentially contribute to changes in behavioral responses. [, , , , ]

- Alterations in physiological processes: Studies have shown that this compound can influence various physiological processes, including blood pressure regulation, stress response, and pain perception. [, , ]

Q4: Are there any differences in the sensitivity of GABAB receptors to this compound across different brain regions?

A4: Research suggests that GABAB receptors in different brain regions may exhibit varying sensitivities to this compound. For instance, studies have reported differing effects of this compound on GABAB receptor-mediated responses in the hippocampus, thalamus, and ventrolateral medulla. [, , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C10H13ClNO5S. It has a molecular weight of 293.73 g/mol.

Q6: How does the structure of this compound contribute to its GABAB receptor antagonism?

A6: The specific structural features of this compound, such as the presence of the hydroxyl group at the 2-position of the saclofen molecule, are crucial for its interaction with the GABAB receptor binding site and its antagonistic activity.

Q7: Have there been any studies investigating the structure-activity relationship (SAR) of this compound?

A7: Yes, several studies have explored the SAR of this compound and its analogues. Modifications to the phenyl ring, the hydroxyl group, and the sulfonic acid moiety have been shown to influence its affinity for GABAB receptors and its antagonistic potency. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.